![molecular formula C23H16BrN3O3 B4723414 2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide](/img/structure/B4723414.png)
2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide
Overview
Description
2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
In addition to its anticancer and antimalarial activity, 2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antioxidant activity. This compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide in lab experiments is its potent anticancer activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo studies.
Future Directions
There are several future directions for the research on 2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide. One of the potential areas of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases.
Scientific Research Applications
2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has also been investigated for its potential as an antimalarial agent.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O3/c1-14-9-10-17(12-22(14)27(29)30)25-23(28)19-13-21(15-5-4-6-16(24)11-15)26-20-8-3-2-7-18(19)20/h2-13H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNSMIGEKQXYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.